molecular formula (a)C6H8O7(anhydrous)<br>C6H8O7<br>CH2COOH-C(OH)COOH-CH2COOH<br>C6H8O7 B012241 Hydron;2-hydroxypropane-1,2,3-tricarboxylate CAS No. 106168-20-1

Hydron;2-hydroxypropane-1,2,3-tricarboxylate

Cat. No. B012241
M. Wt: 192.12 g/mol
InChI Key: KRKNYBCHXYNGOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydron;2-hydroxypropane-1,2,3-tricarboxylate, also known as citrate, is a naturally occurring organic acid that is found in many fruits and vegetables. It has been widely used in the food industry as a flavor enhancer, preservative, and acidulant. In recent years, citrate has gained attention in scientific research due to its various biochemical and physiological effects.

Scientific Research Applications

Solubility in Binary Solvents

Research by Qin et al. (2014) investigated the solubility of 2-hydroxypropane-1,2,3-tricarboxylic acid monohydrate in different binary solvents. They found that its solubility increases with temperature and decreases with an increasing water fraction in various solvent mixtures. This study is significant for understanding the substance's behavior in different solvent environments (Qin et al., 2014).

Antimicrobial Properties

Lee & Najiah (2009) demonstrated the antimicrobial property of 2-hydroxypropane-1,2,3-tricarboxylic acid isolated from Citrus microcarpa extract. They found that both natural and synthetic forms of this acid exhibit potential as antimicrobial agents, particularly for aquaculture use (Lee & Najiah, 2009).

Synthesis and Chemical Analysis

Nizovtsev & Bovin (2021) described a convenient synthetic route to 2-aminopropane-1,2,3-tricarboxylic acid, showcasing the compound's flexibility in chemical synthesis (Nizovtsev & Bovin, 2021).

Interaction with Iron Oxides

Lindegren, Loring, & Persson (2009) studied the adsorption of citric (2-hydroxypropane-1,2,3-tricarboxylic acid) acids on alpha-FeOOH particles. Their work provided insights into the molecular structures of surface complexes formed in these interactions (Lindegren, Loring, & Persson, 2009).

Applications in Polyurethane-Polyisocyanurate Foams

Liszkowska, Czupryński, & Paciorek-Sadowska (2015, 2016) explored the use of compounds derived from 2-hydroxypropane-1,2,3-tricarboxylic acid in creating rigid polyurethane-polyisocyanurate foams. Their findings suggest potential applications in materials science, particularly in enhancing foam properties (Liszkowska et al., 2015) (Liszkowska et al., 2016).

Gadolinium Complexes

Riri et al. (2017) identified and characterized novel gadolinium complexes with 2-hydroxypropane-1,2,3-tricarboxylic acid, contributing to the field of coordination chemistry and potential applications in medical imaging (Riri et al., 2017).

properties

IUPAC Name

hydron;2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKNYBCHXYNGOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

141633-96-7
Record name Citric acid polymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141633-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

192.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Citric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

592.0 mg/mL
Record name Citric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Hydron;2-hydroxypropane-1,2,3-tricarboxylate

CAS RN

77-92-9
Record name Citric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

153 °C
Record name Citric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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